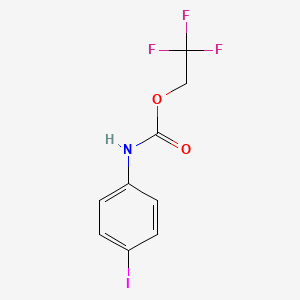![molecular formula C11H11FN2 B13156928 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azetidine ring.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates under DBU catalysis.
Suzuki–Miyaura Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds, while aza-Michael addition results in functionalized azetidines .
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: The azetidine ring is a common pharmacophore in drug development, and this compound could serve as a building block for new therapeutic agents.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine-containing molecules and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is not well-documented. compounds containing azetidine rings often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Uniqueness
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is unique due to the combination of the azetidine ring and the fluorobenzonitrile moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-11-5-9(7-13)4-10(6-11)8-14-2-1-3-14/h4-6H,1-3,8H2 |
InChI Key |
CHDFXDCFTXGYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
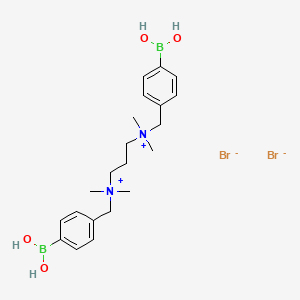
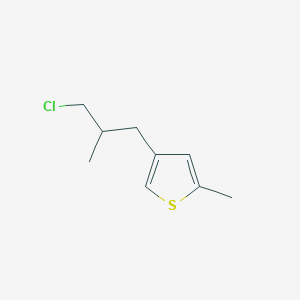
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
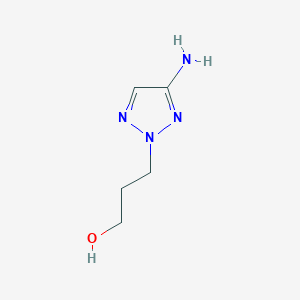
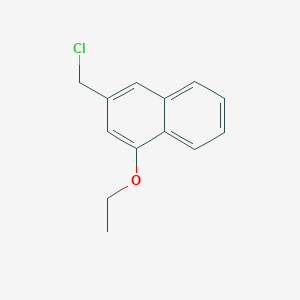
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
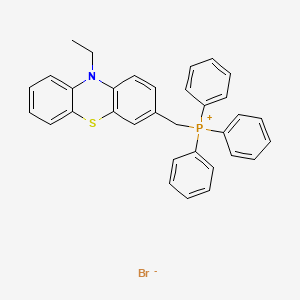
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
